molecular formula C8H5NO3D6.HCl B602625 dl-Norepinephrine-d6 Hydrochloride CAS No. 1219803-04-9

dl-Norepinephrine-d6 Hydrochloride

Cat. No. B602625
M. Wt: 211.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Norepinephrine-d6 Hydrochloride is the deuterium labeled version of DL-Norepinephrine Hydrochloride . It is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . This compound targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension .


Molecular Structure Analysis

The molecular formula of dl-Norepinephrine-d6 Hydrochloride is C8H6D6ClNO3 . The molecular weight is 211.68 . The structure includes a benzene ring with two hydroxyl groups, an amino group, and a hydrochloride group .


Physical And Chemical Properties Analysis

The dl-Norepinephrine-d6 Hydrochloride is a solid substance with a white to off-white color . It has a molecular weight of 211.68 . It should be stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

Inhibitor for Uptake of Norepinephrine

  • dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, a compound related to dl-Norepinephrine-d6 Hydrochloride, has been identified as a potent inhibitor for the uptake of norepinephrine into rat brain synaptosomes and heart (Wong, Horng, & Bymaster, 1975).

Impact on Neurotransmitter Levels

  • DL-p-Chloro-N-methylamphetamine, another related compound, significantly lowers the levels of certain neurotransmitters, such as serotonin, in the brain of rats, without notably affecting norepinephrine levels (Pletscher, Burkard, Bruderer, & Gey, 1963).

Norepinephrine Uptake and Release in Vascular Tissue

  • Research involving racemic norephedrine (dl-NOR), which is similar to dl-Norepinephrine-d6 Hydrochloride, shows that it significantly inhibits the uptake of norepinephrine into the isolated caudal artery of rats (Hricik & Johnson, 1996).

Therapeutic Effects in Neurogenic Orthostatic Hypotension

  • 3,4-DL-threo-dihydroxyphenylserine, a compound similar to dl-Norepinephrine-d6 Hydrochloride, has been studied for its therapeutic effects and mechanism of action in treating neurogenic orthostatic hypotension (Freeman, Landsberg, & Young, 1999).

Vascular Adrenergic Pharmacology

  • Phenylpropanolamine (dl-norephedrine) activates vascular α2-adrenoceptors, which may contribute to its therapeutic activity, particularly in the constriction of the nasal vasculature (Flavahan, 2005).

Safety And Hazards

DL-Norepinephrine-d6 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or contact, it is recommended to wash out the mouth or affected area with copious amounts of water and seek medical attention .

properties

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-GVFLBQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Norepinephrine-d6 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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